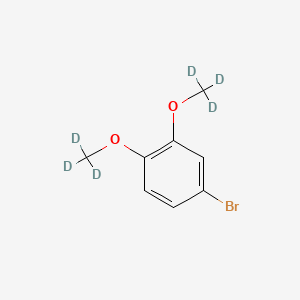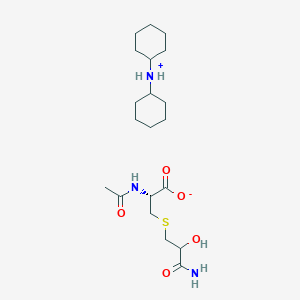
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 is a deuterated derivative of 2-Ethyl-5,5-dimethyl-1,3-dioxane. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C8D2H14O2, and it has a molecular weight of 146.224 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as their ability to be traced in various chemical and biological processes.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 involves the reaction of propionaldehyde with neopentyl glycol under specific conditions. The reaction typically takes place in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.
Analyse Chemischer Reaktionen
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions. Its deuterated form allows for tracing and studying reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: It is used in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the production of polymers and resins, where its unique properties enhance the performance of the final products
Wirkmechanismus
The mechanism of action of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 involves its interaction with various molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. Its deuterated form provides a distinct signal in spectroscopic analyses, making it easier to detect and quantify .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 can be compared with other similar compounds, such as:
2-Ethyl-5,5-dimethyl-1,3-dioxane: The non-deuterated form, which has similar chemical properties but lacks the unique tracing capabilities of the deuterated version.
5,5-Dimethyl-1,3-dioxane-2-ethanol: A related compound with an additional hydroxyl group, which may have different reactivity and applications
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in tracing and studying chemical and biological processes.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
146.22 g/mol |
IUPAC-Name |
2-(1,1-dideuterioethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3/i4D2 |
InChI-Schlüssel |
QSHOOPIYPOINNH-APZFVMQVSA-N |
Isomerische SMILES |
[2H]C([2H])(C)C1OCC(CO1)(C)C |
Kanonische SMILES |
CCC1OCC(CO1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


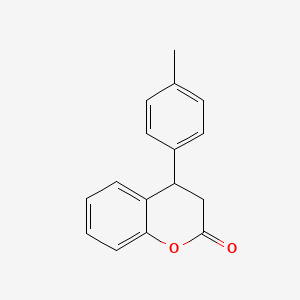
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
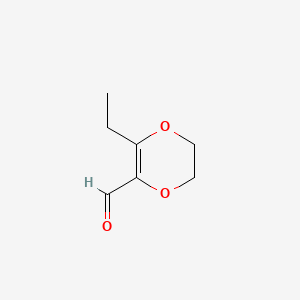
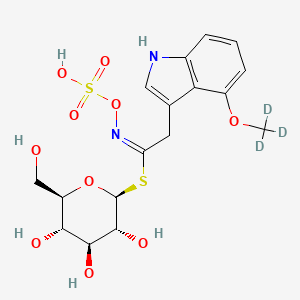
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)
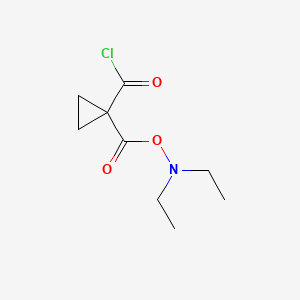
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)

